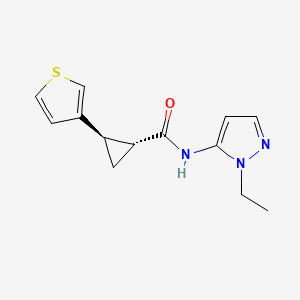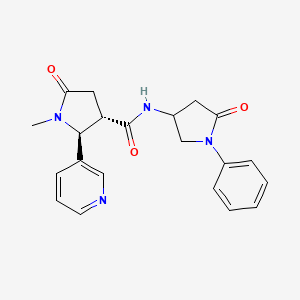![molecular formula C23H33N3O3 B7342142 4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7342142.png)
4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide is a synthetic compound that belongs to the class of morpholine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide is not fully understood. However, it is believed to act as a selective antagonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the mu-opioid receptor, this compound may reduce pain and drug-seeking behavior.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-addictive effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to decrease locomotor activity in animal models, suggesting a sedative effect. Additionally, it has been shown to decrease body temperature and respiratory rate in animals, indicating potential respiratory depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain pathways in animals. Additionally, its anti-addictive effects make it a useful tool for studying drug addiction. However, one limitation of using this compound is its potential for respiratory depression, which requires careful monitoring in animal studies.
Orientations Futures
There are several future directions for the study of 4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide. One direction is to further investigate its mechanism of action and its effects on pain and reward pathways in the brain. Another direction is to investigate its potential use in the treatment of drug addiction in humans. Additionally, there is potential for the development of new analogs of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide involves the reaction of morpholine-2-carboxylic acid with N-benzyl-4-cyclohexylpyrrolidine-3-carboxamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then heated to reflux in a suitable solvent, such as dichloromethane or dimethylformamide, to yield the desired product.
Applications De Recherche Scientifique
4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, it has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c24-22(27)21-16-26(11-12-29-21)23(28)20-15-25(13-17-7-3-1-4-8-17)14-19(20)18-9-5-2-6-10-18/h1,3-4,7-8,18-21H,2,5-6,9-16H2,(H2,24,27)/t19-,20+,21?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUPZZBPUXTUEH-MCOCGALXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CN(CC2C(=O)N3CCOC(C3)C(=O)N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2CN(C[C@H]2C(=O)N3CCOC(C3)C(=O)N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[2-(3-methylpyridin-2-yl)ethyl]urea](/img/structure/B7342070.png)
![(2S,3S)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B7342084.png)
![1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea](/img/structure/B7342087.png)
![1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-3-(2-methyl-2-naphthalen-2-ylpropyl)urea](/img/structure/B7342089.png)
![3-methoxy-N-[[(2R)-oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7342097.png)
![methyl 1-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B7342108.png)
![N-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-4-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7342116.png)
![4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6-propan-2-ylquinazoline](/img/structure/B7342123.png)
![(4S,5S)-4-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one](/img/structure/B7342131.png)
![(2S,6R)-2,6-dimethyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]morpholine-4-carboxamide](/img/structure/B7342134.png)

![5-[(2S,3R)-3-[(8-fluoro-7-methoxyquinazolin-4-yl)amino]oxolan-2-yl]-1H-pyridin-2-one](/img/structure/B7342144.png)
![8-fluoro-7-methoxy-N-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7342147.png)
